3-methanesulfonyl-4,5-dimethylbenzoic acid
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Overview
Description
3-methanesulfonyl-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O4S and a molecular weight of 228.26 g/mol It is characterized by the presence of a methanesulfonyl group and two methyl groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-4,5-dimethylbenzoic acid typically involves the sulfonylation of 4,5-dimethylbenzoic acid. One common method includes the reaction of 4,5-dimethylbenzoic acid with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: 4,5-dimethylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-methanesulfonyl-4,5-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-dimethylbenzoic acid
- 3-methylsulfonylbenzoic acid
- 3,4-dimethylbenzoic acid
Uniqueness
3-methanesulfonyl-4,5-dimethylbenzoic acid is unique due to the presence of both methanesulfonyl and dimethyl groups on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
151104-66-4 |
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Molecular Formula |
C10H12O4S |
Molecular Weight |
228.27 g/mol |
IUPAC Name |
3,4-dimethyl-5-methylsulfonylbenzoic acid |
InChI |
InChI=1S/C10H12O4S/c1-6-4-8(10(11)12)5-9(7(6)2)15(3,13)14/h4-5H,1-3H3,(H,11,12) |
InChI Key |
YNJAAUWGWDLSCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)C)C(=O)O |
Purity |
0 |
Origin of Product |
United States |
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